molecular formula C15H14BrN3O2 B2923802 2-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide CAS No. 1904023-29-5

2-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Cat. No. B2923802
CAS RN: 1904023-29-5
M. Wt: 348.2
InChI Key: HPDBGNZXQKHWBR-UHFFFAOYSA-N
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Description

“2-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide” is a chemical compound with the molecular formula C15H14BrN3O2 . It is a derivative of benzamide .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide” can be represented as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “2-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide” is 200.033 . Other physical and chemical properties are not available in the literature I found.

Future Directions

The future directions for “2-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide” and similar compounds could involve further exploration of their antimicrobial and cytotoxic activities . This could lead to the development of new antimicrobial drugs.

Mechanism of Action

Target of Action

The primary targets of 2-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide are LuxR-type receptors . These receptors are a class of proteins that play a crucial role in the regulation of gene expression in response to fluctuations in cell-population density, a phenomenon known as quorum sensing .

Mode of Action

This compound acts as an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . By inhibiting these receptors, the compound interferes with the quorum sensing process, thereby affecting the ability of these bacteria to coordinate certain behaviors.

Biochemical Pathways

It is known that the compound’s inhibitory action on luxr-type receptors disrupts the quorum sensing process . This disruption can affect a variety of downstream effects, including biofilm formation, virulence factor production, and antibiotic resistance, among others.

Result of Action

The inhibition of LuxR-type receptors by this compound leads to a disruption in the quorum sensing process of the targeted bacteria . This can result in a decrease in biofilm formation, a reduction in the production of virulence factors, and potentially a decrease in antibiotic resistance.

properties

IUPAC Name

2-bromo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c16-12-4-2-1-3-11(12)15(21)17-10-5-6-13-9(7-10)8-14(20)19-18-13/h1-4,8,10H,5-7H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDBGNZXQKHWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

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